molecular formula C12H11BrO B15331680 4-Bromo-1-methoxy-2-methylnaphthalene

4-Bromo-1-methoxy-2-methylnaphthalene

Cat. No.: B15331680
M. Wt: 251.12 g/mol
InChI Key: ZXHHLDSDVNGAJU-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-2-methylnaphthalene (C₁₂H₁₁BrO) is a naphthalene derivative substituted with a bromine atom at position 4, a methoxy group (-OCH₃) at position 1, and a methyl group (-CH₃) at position 2. This compound is of significant interest in organic synthesis due to its unique substitution pattern, which combines electron-withdrawing (bromine) and electron-donating (methoxy, methyl) groups.

Properties

IUPAC Name

4-bromo-1-methoxy-2-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHHLDSDVNGAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methoxy-2-methylnaphthalene typically involves the bromination of 1-methoxy-2-methylnaphthalene. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the initial formation of 1-methoxy-2-methylnaphthalene followed by selective bromination. The process is optimized to achieve high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-methoxy-2-methylnaphthalene undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 4-bromo-1-methoxy-2-methylnaphthalene-5,6-quinone.

  • Reduction: Reduction reactions can lead to the formation of 4-bromo-1-methoxy-2-methylnaphthalene-1,4-diol.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine site, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4-bromo-1-methoxy-2-methylnaphthalene-5,6-quinone

  • Reduction: 4-bromo-1-methoxy-2-methylnaphthalene-1,4-diol

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

4-Bromo-1-methoxy-2-methylnaphthalene is utilized in several scientific research areas:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-1-methoxy-2-methylnaphthalene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in drug design, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 4-Bromo-1-methoxy-2-methylnaphthalene and Analogues

Compound Name Molecular Formula Substituents (Positions) Key Features Biological/Industrial Relevance References
4-Bromo-1-methoxy-2-methylnaphthalene C₁₂H₁₁BrO Br (4), OCH₃ (1), CH₃ (2) Combines steric hindrance (CH₃) and electronic modulation (Br, OCH₃) Limited biological data; used in organic synthesis
4-Bromo-1-methoxy-2-nitronaphthalene C₁₁H₈BrNO₃ Br (4), OCH₃ (1), NO₂ (2) Nitro group (strongly electron-withdrawing) enhances electrophilic reactivity Potential precursor for explosives/dyes
4-Bromo-1-methoxy-naphthalene C₁₁H₉BrO Br (4), OCH₃ (1) Lacks methyl group; simpler structure with reduced steric effects Intermediate in Suzuki coupling reactions
2-Bromo-6-methoxynaphthalene C₁₁H₉BrO Br (2), OCH₃ (6) Bromine at position 2 alters regioselectivity in substitution reactions Anti-inflammatory properties reported
4-Bromo-1-methoxy-2-methylbenzene C₁₀H₁₁BrO Br (4), OCH₃ (1), CH₃ (2) Benzene core (smaller π-system) reduces conjugation and thermal stability Less reactive in cross-coupling reactions

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methoxy group (-OCH₃) at position 1 donates electrons via resonance, activating the naphthalene ring for electrophilic substitution. In contrast, bromine at position 4 withdraws electrons inductively, deactivating the ring. This duality creates regioselectivity in further functionalization .
    • The methyl group at position 2 introduces steric hindrance, which can slow down reactions at adjacent positions but stabilize intermediates through hyperconjugation .
  • Comparison with Nitro Derivatives :

    • Replacing the methyl group with a nitro group (as in 4-Bromo-1-methoxy-2-nitronaphthalene) drastically increases electron withdrawal, making the compound more reactive toward nucleophilic attack but less stable under acidic conditions .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :

    • 4-Bromo-1-methoxy-2-methylnaphthalene participates in palladium-catalyzed coupling, but the methyl group at position 2 may sterically hinder bulky ligands or reactants. In contrast, 4-Bromo-1-methoxy-naphthalene (lacking methyl) shows higher yields in such reactions due to reduced steric effects .
  • Buchwald-Hartwig Amination :

    • The methoxy group directs amination to position 8 (para to bromine), while methyl at position 2 blocks substitution at position 3. This specificity is absent in simpler analogues like 4-Bromo-1-methoxy-naphthalene .

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